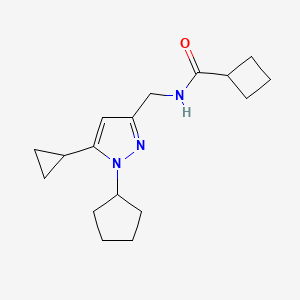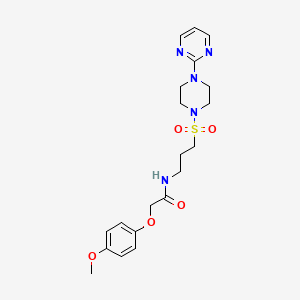
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with cyclopentyl and cyclopropyl groups .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, 5-amino-pyrazoles have been used as potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . Another study discussed the design and synthesis of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with cyclopentyl and cyclopropyl groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on pyrazole derivatives often involves their synthesis and detailed characterization. For instance, studies have focused on identifying and characterizing new 'research chemicals' within this class, highlighting the bioisosteric replacements of indazole rings commonly found in synthetic cannabinoids. The presence of a pyrazole core suggests applications in exploring new synthetic pathways and the potential for bioactivity modulation (McLaughlin et al., 2016).
Metabolism and Stability
Another area of focus is the metabolism and thermal stability of pyrazole-containing compounds. This research is crucial for understanding how these compounds are processed in biological systems and their stability under various conditions, which is essential for developing potential therapeutic agents (Franz et al., 2017).
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry. Research in this domain aims to elucidate how structural changes to pyrazole derivatives affect their biological activity, guiding the design of compounds with desired therapeutic properties (R. Lan et al., 1999).
Potential Antitumor and Antimicrobial Activities
Some studies have reported the synthesis of pyrazole derivatives with potential antitumor and antimicrobial activities. These applications are particularly important for discovering new treatments for cancer and infectious diseases, respectively (Yoshida et al., 2005; Siddiqui et al., 2013).
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(13-4-3-5-13)18-11-14-10-16(12-8-9-12)20(19-14)15-6-1-2-7-15/h10,12-13,15H,1-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWJRJRRMBWEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575618.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575619.png)

![2-[(2,3-Dichlorophenyl)methylamino]butan-1-ol](/img/structure/B2575622.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2575623.png)

![N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2575628.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)


![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2575635.png)
![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)